molecular formula C23H22O6 B1679576 Rotenone CAS No. 83-79-4

Rotenone

Cat. No. B1679576
CAS RN: 83-79-4
M. Wt: 394.4 g/mol
InChI Key: JUVIOZPCNVVQFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The total syntheses of rotenone have been achieved by a group-selective, stereospecific 1,2-shift of an epoxy alcohol and S_NAr cyclizations . A rotenone derivative locked in the straight form was synthesized and found to inhibit complex I with 600-fold less potency than natural rotenone .


Molecular Structure Analysis

Rotenone is a flexible molecule composed of five fused rings and populates two conformers, bent and straight . The straight conformer is necessary for passage from the membrane through the narrow entrance of the channel .


Chemical Reactions Analysis

Rotenone acts as a strong inhibitor of complex I of the mitochondrial respiratory chain (MRC). The mechanism of action comprises inhibition of electron transfer from the iron-sulfur centers in complex I to ubiquinone, leading to a blockade of oxidative phosphorylation with limited synthesis of ATP .


Physical And Chemical Properties Analysis

Rotenone is a colorless to brownish crystalline solid. It has a melting point of 165-166 °C and has a very low solubility in water at ambient temperatures. It is soluble in acetone, carbon disulfide, ethyl acetate, and chloroform .

Safety And Hazards

Rotenone causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects . Chronic exposure to rotenone can cause damage to liver and kidneys involving fatty changes .

Future Directions

Understanding the molecular mechanism of rotenone action will help to design tuned derivatives and to understand the still mysterious catalytic mechanism of complex I . Future research should focus on finding substitutive products of rotenone, with good effectiveness and lower toxicity .

properties

IUPAC Name

(1S,6R,13S)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
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InChI

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20-,21+/m1/s1
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InChI Key

JUVIOZPCNVVQFO-HBGVWJBISA-N
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Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC
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Isomeric SMILES

CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC
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Molecular Formula

C23H22O6
Record name ROTENONE
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DSSTOX Substance ID

DTXSID6021248
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Molecular Weight

394.4 g/mol
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Physical Description

Rotenone appears as colorless to brownish crystals or a white to brownish-white crystalline powder. Has neither odor nor taste. (NTP, 1992), Colorless to red, odorless, crystalline solid. [insecticide] [NIOSH], Solid, COLOURLESS CRYSTALS., Colorless to red, odorless, crystalline solid., Colorless to red, odorless, crystalline solid. [insecticide]
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Boiling Point

410 to 428 °F at 0.5 mmHg (NTP, 1992), BP: 215 °C at 0.5 mm Hg, 410-428 °F, Decomposes
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOLUBILITY: 15 PPM IN WATER AT 100 °C. SHOWS RAPID RACEMIZATION ON ALKALI TREATMENT; CRYSTALLIZES WITH SOLVENT OF CRYSTALLIZATION; CIS CONFIGURATION IS GENERALLY ACCEPTED, In water, 15 mg/L at 100 °C, Soluble in ethanol, acetone, benzene; slightly soluble in ether; very soluble in chloroform, SLIGHTLY SOLUBLE IN PETROLEUM OILS, SOL IN LIPIDS, Readily soluble in acetone, carbon disulfide, ethyl acetate and chloroform. Less readily soluble in diethyl ether, alcohols, petroleum ether and carbon tetrachloride., In water 0.17 mg/L at 25 °C, 0.0002 mg/mL at 20 °C, Solubility in water: none, Insoluble
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Density

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.27 at 20 °C, 1.27 g/cm³, 1.27
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Vapor Pressure

less than 0.0075 mmHg at 68 °F (NTP, 1992), 0.0008 [mmHg], <0.00004 mmHg
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Mechanism of Action

Rotenone inhibits the oxidation of NADH to NAD, blocking the oxidation by NAD of substrates such as glutamate, alpha-ketoglutarate, and pyruvate. Rotenone inhibits the mitochondrial respiratory chain between diphosphopyridine nucleotide and flavine. This blockade is overcome by Vitamin K3 (menadione sodium bisulphite), which apparently activates a bypass of the rotenone sensitive site. Rotenone is a powerful inhibitor of mitochondrial electron transport. The regulation of fatty acid synthesis in mitochondria by rotenone may be altered after chronic administration, resulting in fatty changes in the liver., The ability of rotenone to inhibit respiration and glutamate oxidation was first described ... using insect tissues. The extension of this work to show potent inhibition of rat liver mitochondrial respiration and the localization of rotenone's site of action in or near complex I was described ... /Subsequent investigations/ have confirmed the view that the primary site of action for rotenone is the inhibition of respiration by interaction with complex I. Two binding sites have been identified for rotenone within complex I, a high affinity site and a lower affinity one, both of which must be occupied for full inhibition of electron flow through the complex. The recent studies with a photoaffinity label for the putative rotenone binding site already described also reveal a high affinity and a lower affinity binding site. These authors concluded that the 23 kDa PSST subunit of complex I plays a key role in high affinity binding., Rotenone inhibits cellular growth and division in many biological systems with inhibitory effects on cell division observed at 10-100 nM concentrations in a number of types of isolated cells. At least two possible mechanisms for this antimitotic action have been described: a slowing of progression through the cell cycle due to rotenone's effects on respiration and ATP availability, and a direct effect on microtubule assembly and spindle formation which arrests cell division in mitosis and resembles the effects of colchicine in disrupting spindle formation., /The/ general antiproliferative action /of rotenone is/ related to the ability of rotenoids to inhibit the expression of phorbol ester-induced omithine decarboxylase (ODC) in mouse cells. ODC is involved in the regulation of cell proliferation and tumor promotion and is utilized as a biomarker for cancer chemopreventive agents. In turn, the rotenoid effect on ODC induction was attributed to an observed rapid decrease in cellular ATP levels due to complex I inhibition. The alternative hypothesis that rotenoids could have their anticancer activity by inhibiting tubulin polymerization was rejected since deguelin is inactive in this regard, and activity correlated with complex I inhibitory activity rather than antimitotic capability among several other compounds., For more Mechanism of Action (Complete) data for ROTENONE (20 total), please visit the HSDB record page.
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Product Name

Rotenone

Color/Form

Orthorhombic, six-sided plates from trichloroethylene, Needles or leaves (alcohol, aq acetone), White crystals, Colorless to red, crystalline solid

CAS RN

83-79-4
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Record name ROTENONE
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Melting Point

329 to 331 °F (NTP, 1992), 176 °C, MP: 185-186 °C /Dimophic Rotenone/, 163 °C, 165-166 °C, 329-331 °F, 330 °F
Record name ROTENONE
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Record name ROTENONE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762
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Record name Rotenone
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Record name ROTENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ROTENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/718
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Rotenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of rotenone?

A1: Rotenone is a highly specific inhibitor of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase. [, , , , ] It binds to complex I, blocking the transfer of electrons from iron-sulfur clusters in complex I to ubiquinone (coenzyme Q). [, ]

Q2: What are the downstream effects of rotenone's interaction with complex I?

A2: Inhibiting complex I disrupts the electron transport chain, leading to a cascade of downstream effects: [, , , , ]* Impaired ATP Production: Rotenone significantly reduces cellular ATP levels by disrupting oxidative phosphorylation, the primary energy production pathway in cells. [, , ] * Increased Reactive Oxygen Species (ROS): Blocked electron flow at complex I leads to electron leakage, primarily at complex I, and the subsequent formation of ROS like superoxide radicals. [, , , , ]* Mitochondrial Dysfunction: Rotenone-induced ROS production contributes to oxidative stress and damage to mitochondrial components, further impairing mitochondrial function. [, , ]* Activation of Apoptotic Pathways: Elevated ROS levels and mitochondrial dysfunction can activate cell death pathways, ultimately leading to apoptosis. [, , ]

Q3: How does rotenone induce neurotoxicity, particularly in dopaminergic neurons?

A3: While rotenone affects all cells dependent on mitochondrial respiration, dopaminergic neurons are particularly vulnerable to its toxic effects. Several factors contribute to this selective neurotoxicity:* High Energy Demand: Dopaminergic neurons have high energy requirements, making them particularly susceptible to ATP depletion caused by complex I inhibition. [, ]* Increased Oxidative Stress: Dopamine metabolism itself generates ROS, compounding the oxidative stress induced by rotenone. [, ]* α-Synuclein Accumulation: Rotenone exposure can lead to the aggregation and accumulation of α-synuclein, a protein implicated in Parkinson's disease pathology. [, ]

Q4: What is the molecular formula, weight, and key structural features of rotenone?

A4: * Molecular Formula: C23H22O6* Molecular Weight: 394.42 g/mol * Structure: Rotenone is an isoflavonoid containing a complex ring system with five fused rings. Key structural features include two ketone groups, a methoxy group, and an isopropenyl substituent. [, ]

Q5: How stable is rotenone under various environmental conditions?

A5: Rotenone exhibits varying stability depending on environmental factors:* Light Sensitivity: Rotenone is susceptible to degradation upon exposure to ultraviolet (UV) light. [, , ] Formulating rotenone as a nanosuspension significantly reduces UV degradation. []* Hydrolysis: Rotenone can undergo hydrolysis, breaking down in the presence of water, particularly under alkaline conditions. [, , ]* Temperature: Elevated temperatures can accelerate both rotenone degradation and its toxic effects. [, , ]

Q6: How can rotenone's stability be enhanced for practical applications?

A6: Several strategies can improve rotenone stability:* Nanosuspensions: Encapsulating rotenone in nanoparticles, such as chitosan-based nanocarriers, can enhance its stability, solubility, and bioavailability. []* Formulation Additives: Adding stabilizers or antioxidants to rotenone formulations can help protect it from degradation. [, ]

Q7: Does rotenone possess catalytic properties?

A7: Rotenone is primarily known for its inhibitory action on complex I and does not exhibit significant catalytic properties. [, , ] Its mechanism of action revolves around binding and blocking a specific site within complex I, rather than catalyzing a chemical reaction. [, ]

Q8: What are the historical and current applications of rotenone?

A8:* Insecticide and Piscicide: Historically, rotenone has been widely used as a naturally derived insecticide and piscicide due to its ability to disrupt mitochondrial function in insects and fish. [, , , , ]* Parkinson's Disease Research: Rotenone is utilized in laboratory settings to create animal models of Parkinson's disease, aiding in understanding disease mechanisms and evaluating potential therapies. [, , , , , , , , , ]

Q9: Have computational methods been applied to study rotenone?

A9: While detailed computational studies on rotenone itself are limited within the provided research, computational approaches are increasingly employed in drug discovery and toxicology research. Such methods could be applied to:* QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the toxicity and biological activity of rotenone and its analogs based on their structural features. []* Molecular Docking: Simulate the interaction of rotenone with its target, complex I, to understand the binding mode and identify key interactions. []

Q10: What are the regulatory considerations surrounding the use of rotenone?

A11: Given its potential toxicity to humans and the environment, the use of rotenone is increasingly regulated: [, , , , ]* Restricted Use: In many countries, rotenone use is restricted or banned due to concerns about its environmental persistence and potential for non-target organism toxicity. [, , ]* Risk Mitigation: When rotenone is used, strict safety protocols and risk mitigation strategies are essential to minimize exposure and protect human health and the environment. [, , ]

Q11: What in vitro and in vivo models have been used to study rotenone toxicity?

A13:* In Vitro Models: Various cell lines, including dopaminergic cell lines like SH-SY5Y cells and PC12 cells, are used to study the mechanisms of rotenone-induced neurotoxicity. [, , , , , , , ] Additionally, primary neuronal cultures and neuron-glia co-cultures provide more physiologically relevant systems to investigate rotenone's effects on different cell types in the brain. [, ] * In Vivo Models: Rodent models, particularly mice and rats, are commonly used to study rotenone-induced Parkinsonism. [, , , , , , , , ] These models involve administering rotenone systemically (e.g., subcutaneous or oral) to induce Parkinsonian-like symptoms and neuropathological changes. [, , , , , , , , ]

Q12: Are there known mechanisms of resistance to rotenone?

A14: * Target Site Mutations: Mutations in the genes encoding subunits of mitochondrial complex I can confer resistance to rotenone. [] These mutations can alter rotenone's binding site, reducing its ability to inhibit complex I activity. * Metabolic Resistance: Increased activity of detoxification enzymes, such as cytochrome P450s, can enhance rotenone metabolism and reduce its effective concentration at the target site. []

Q13: What are the known toxic effects of rotenone in humans and animals?

A15: Rotenone is toxic to humans and animals through various exposure routes: [, , , , ]* Acute Toxicity: Acute rotenone poisoning can cause a range of symptoms, including respiratory distress, vomiting, convulsions, and even death. [, , ] * Neurotoxicity: Chronic rotenone exposure is linked to the development of Parkinsonian-like symptoms in both animal models and humans. [, , , , , , , , ]
Environmental Toxicity:* Rotenone can harm non-target organisms, including aquatic invertebrates and fish, posing ecological risks. [, , ]

A16: Targeted drug delivery approaches could potentially improve the use of rotenone in research by:* Enhancing Brain Delivery: Nanoparticles functionalized to cross the blood-brain barrier could deliver rotenone more efficiently to the brain, potentially allowing the use of lower, less toxic doses in animal models. []* Cell-Specific Targeting: Conjugating rotenone to ligands that bind specifically to dopaminergic neurons could improve its delivery to these vulnerable cells. []

Q14: Are there any biomarkers for rotenone exposure?

A17:
Mitochondrial DNA (mtDNA) Damage:* Increased mtDNA damage in blood and skeletal muscle has been explored as a potential biomarker for rotenone exposure in rats. [] This damage persists even after complex I activity recovers, suggesting its potential as a marker of past exposure. []

Q15: What analytical techniques are commonly used to study rotenone?

A18:* High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate, identify, and quantify rotenone in various matrices, including biological samples and environmental samples. [, , , ]* Mass Spectrometry (MS): Coupled with HPLC (LC-MS or LC-MS/MS), mass spectrometry provides high sensitivity and selectivity for detecting and quantifying rotenone and its metabolites. [, , ]* Immunofluorescence and Immunohistochemistry: These techniques are used to visualize and quantify the expression of proteins in cells and tissues, often used in rotenone research to assess neuronal loss, α-synuclein accumulation, and glial activation. [, , , , , , , , ]

Q16: What is the solubility of rotenone, and how does it impact its bioavailability?

A19: Rotenone has low water solubility, which can limit its bioavailability and efficacy. [] Formulating rotenone as a nanosuspension or using amphiphilic carriers can improve its dissolution rate and solubility, enhancing its delivery and uptake. []

A20: Analytical methods used to quantify rotenone, such as HPLC and LC-MS methods, undergo rigorous validation to ensure accuracy, precision, specificity, linearity, and robustness. [, ] These validation procedures are essential to guarantee reliable and reproducible results in research and regulatory settings. [, ]

Q17: Is rotenone biodegradable?

A21: Rotenone is considered moderately biodegradable. [, ] While it can be broken down by microorganisms in the environment, its degradation rate can be slow, leading to its persistence in some ecosystems. [, ] Factors such as temperature, pH, and the presence of organic matter can influence its biodegradation rate. []

Q18: What are some alternatives to rotenone in its various applications?

A22:* Insecticides and Piscicides: Several alternative insecticides and piscicides are available, including synthetic pyrethroids, organophosphates, and biological control agents. [] The choice of alternative depends on the specific application, target species, and environmental considerations. []* Parkinson's Disease Models: Other neurotoxins, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine), are used to induce Parkinsonian-like symptoms in animal models. [, ] Each model has its advantages and limitations, and the choice depends on the specific research question. []

Q19: How should rotenone waste be managed?

A23: Rotenone waste should be handled and disposed of following strict safety and environmental regulations. [] Proper waste management strategies include:* Collection and Storage: Collect and store rotenone waste separately from other waste streams in appropriately labeled containers. * Treatment and Disposal: Dispose of rotenone waste through authorized channels, such as incineration or treatment at licensed hazardous waste facilities. []* Minimization: Minimize rotenone use and waste generation whenever possible by exploring alternative methods and optimizing application techniques. []

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